N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0745467
InChI: InChI=1S/C21H17NO4/c1-24-18-7-3-2-6-16(18)21(23)22-15-10-11-17-14(12-15)13-25-19-8-4-5-9-20(19)26-17/h2-12H,13H2,1H3,(H,22,23)
SMILES: COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC0745467

Molecular Formula: C21H17NO4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide -

Specification

Molecular Formula C21H17NO4
Molecular Weight 347.4 g/mol
IUPAC Name N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-methoxybenzamide
Standard InChI InChI=1S/C21H17NO4/c1-24-18-7-3-2-6-16(18)21(23)22-15-10-11-17-14(12-15)13-25-19-8-4-5-9-20(19)26-17/h2-12H,13H2,1H3,(H,22,23)
Standard InChI Key JVUZOOJQUHUMJZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator